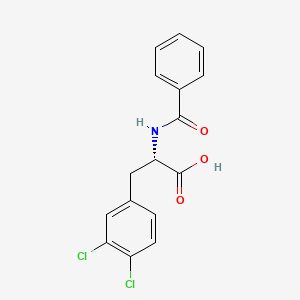
1,5-Bis(glycidyloxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(glycidyloxy)hexane: is an organic compound belonging to the glycidyl ether family. It is an aliphatic compound characterized by the presence of two epoxide (oxirane) groups per molecule. This compound is primarily used in modifying epoxy resins, especially for reducing viscosity and enhancing flexibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Bis(glycidyloxy)hexane is synthesized through the condensation of hexanediol with epichlorohydrin. The reaction is catalyzed by a Lewis acid, forming a halohydrin intermediate. This intermediate is then treated with sodium hydroxide to regenerate the epoxide rings through a dehydrochlorination reaction .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale condensation and dehydrochlorination reactions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Bis(glycidyloxy)hexane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glycidyl ethers.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(glycidyloxy)hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin systems to reduce viscosity and allow higher filler loading.
Biology: Employed in the synthesis of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers.
Wirkmechanismus
The mechanism of action of 1,5-Bis(glycidyloxy)hexane involves its epoxide groups, which can react with various nucleophiles. The compound acts as a cross-linking agent in epoxy resin systems, enhancing the mechanical properties and flexibility of the final product. The molecular targets include hydroxyl and amine groups in the resin matrix, leading to the formation of strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
- 1,6-Hexanediol diglycidyl ether
- Bisphenol A diglycidyl ether
- 1,4-Butanediol diglycidyl ether
Comparison: 1,5-Bis(glycidyloxy)hexane is unique due to its specific chain length and the presence of two epoxide groups, which provide a balance between flexibility and reactivity. Compared to 1,6-Hexanediol diglycidyl ether, it offers slightly different mechanical properties due to the variation in chain length. Bisphenol A diglycidyl ether, on the other hand, has a more rigid structure due to the aromatic rings, making it less flexible but more thermally stable .
Eigenschaften
CAS-Nummer |
652149-93-4 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-[6-(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C12H22O4/c1-10(14-7-12-9-16-12)4-2-3-5-13-6-11-8-15-11/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
RWEZCEHDDUPLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCOCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



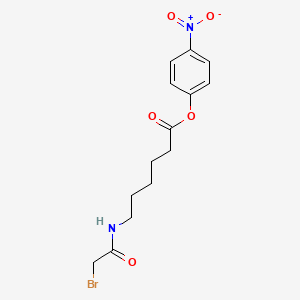

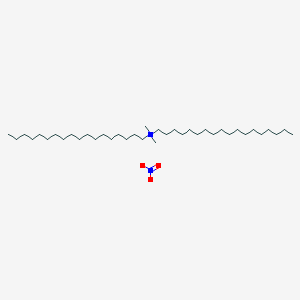
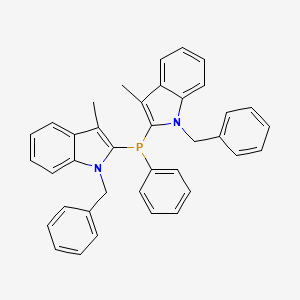

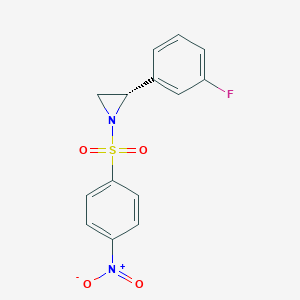
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
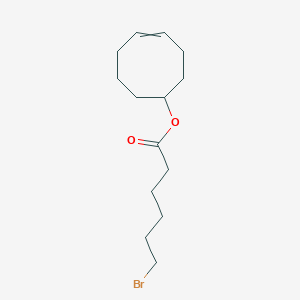
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
